
Ethyl 3-(3-bromo-4-methylphenyl)propanoate
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Overview
Description
Ethyl 3-(3-bromo-4-methylphenyl)propanoate is an organic compound with the molecular formula C12H15BrO2 It is an ester derivative, characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-bromo-4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-bromo-4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-4-methylphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 3-(4-methylphenyl)propanoic acid derivatives.
Reduction: Formation of 3-(3-bromo-4-methylphenyl)propanol.
Oxidation: Formation of 3-(3-bromo-4-carboxyphenyl)propanoate.
Scientific Research Applications
Ethyl 3-(3-bromo-4-methylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-(3-bromo-4-methylphenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. The presence of the bromine atom and the ester group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 3-(3-bromo-4-methylphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-bromophenyl)propanoate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
Ethyl 3-(3-chloro-4-methylphenyl)propanoate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(3-bromo-4-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-3-15-12(14)7-6-10-5-4-9(2)11(13)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLWIHHNERBTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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